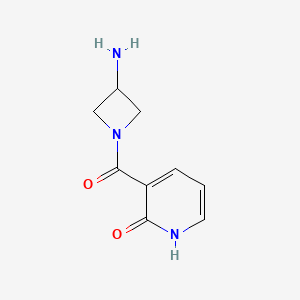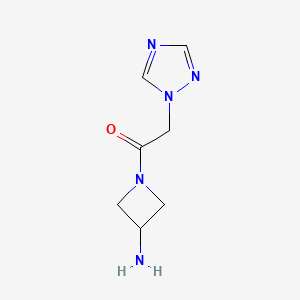
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine (6-DCPMPA) is a synthetic compound that has been used in scientific research for the past few decades. It has been used to study the biochemical and physiological effects of various compounds and to determine the mechanism of action of those compounds.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthetic Applications
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine and its derivatives have been a focal point in the synthesis of complex molecules. The compound's reactivity, especially in ring transformations and nucleophilic substitution reactions, has been leveraged to synthesize various pyrimidine derivatives. For instance, studies have shown the formation of 4-amino-2-methylpyrimidine from reactions involving heterocyclic halogeno compounds and nucleophiles, highlighting the compound's role in unique ring transformations and amination reactions (Hertog et al., 2010). Similarly, the synthesis of potential pyrimidine derivatives, notably for their antiviral properties, such as inhibition against HIV, has been reported, utilizing this compound as a starting material or intermediate (Al-Masoudi et al., 2014).
Crystallography and Material Sciences
The compound's utility extends to material sciences, especially in crystallography, where it serves as a precursor or a structural component. Investigations into the crystal structure of related compounds have provided insights into their molecular and crystal structures, offering valuable information for the design of materials with specific properties. Studies involving X-ray crystallography have elucidated the structures of related pyrimidine derivatives, contributing to our understanding of molecular interactions and stability (Doulah et al., 2014).
Biological and Pharmaceutical Applications
The biological activity of pyrimidine derivatives, including those synthesized from 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine, has been a significant area of research. Studies have shown the potential of these compounds as antituberculous agents, highlighting their therapeutic relevance. The synthesis and subsequent biological evaluation of various pyrimidine derivatives have shown promising results in terms of their antimicrobial and antiviral activities, indicating the compound's role in the development of new pharmaceutical agents (Erkin & Krutikov, 2007).
Propiedades
IUPAC Name |
6-(2,5-dichlorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZCIQPYIWCHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)






![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)